![molecular formula C17H13N3O6S B4625801 N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)
N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves strategies like cyclization, nitration, and acylation. For example, oxazines and benzoxazines can be synthesized through the dehydration of dihydro-oxazines obtained from cyclization processes, which might share mechanistic similarities with the synthesis of the target compound due to the involvement of nitro and acyl groups (Sainsbury, 1991).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for their chemical reactivity and physical properties. Benzene-1,3,5-tricarboxamide, for instance, demonstrates the importance of molecular structure in supramolecular self-assembly, which could be relevant for understanding the structural implications of the target compound on its physical and chemical behaviors (Cantekin, D. de Greef, & Palmans, 2012).
Chemical Reactions and Properties
The reactivity of compounds containing nitro, pyrrolidinyl, and benzamide groups is influenced by their functional groups. Arylmethylidenefuranones' reactivity, for instance, showcases the diverse chemical reactions such compounds can undergo, which might shed light on the chemical versatility of the target compound (Kamneva, Anis’kova, & Egorova, 2018).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and stability, are largely determined by their molecular structure. The study of benzene-1,3,5-tricarboxamide provides insight into how molecular self-assembly can influence the physical properties of organic molecules, which could be relevant for the target compound (Cantekin, D. de Greef, & Palmans, 2012).
Chemical Properties Analysis
The chemical properties of a compound, including reactivity, stability, and interaction with other molecules, are essential for its potential application. The functionalization of preformed pyrrolidine rings in drug discovery, as discussed by Li Petri et al. (2021), offers valuable insights into how the presence of a pyrrolidine ring in compounds like the target molecule might affect its chemical properties and potential uses in medicinal chemistry (Li Petri et al., 2021).
Scientific Research Applications
Smart Window Application
One of the significant applications is in the field of smart windows. A study by Soğancı et al. (2016) discusses a derivative used in smart window applications. This compound, when used in polymer form, offers excellent redox stability, moderate switching times, and high optical contrast, making it suitable for smart window technology.
Electrochromic Properties
Another application is found in electrochromics. A study by Variş et al. (2007) showcases the electrochromic properties of a copolymer based on a related compound, which exhibits distinct color changes under electrical influence. Such materials have potential in display technologies and smart windows.
Polymerization and Copolymerization Initiators
In the field of polymer science, compounds like this serve as polymerization and copolymerization initiators. Rojas et al. (2007) studied similar complexes for the homopolymerization of ethylene, showcasing its utility in creating polymers with specific properties.
Anticancer Activity
The derivatives of this compound have been studied for their anticancer activities. Mohan et al. (2021) synthesized and evaluated compounds for their efficacy against various human cancer cell lines, demonstrating potential in cancer treatment.
Molecular Electronic Devices
Furthermore, Chen et al. (1999) studied the use of a molecule containing a similar structure in molecular electronic devices. This research revealed properties like negative differential resistance, indicating potential applications in nanoelectronics.
Synthesis of Functionalized Compounds
This compound is also crucial in the synthesis of various functionalized compounds, as shown in studies by Gao et al. (2013) and Tumosienė et al. (2019). These compounds find applications in pharmaceuticals and materials science.
Catalysts in Organic Synthesis
Also, compounds related to N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide are used as catalysts in organic synthesis. For instance, Wang and Widenhoefer (2004) described its use in catalyzing the addition of carboxamides to olefins.
Water Oxidation Electrocatalyst
In the area of catalysis, Wang et al. (2016) reported a Ni-PY5 complex derived from a related compound acting as an electrocatalyst for water oxidation, suggesting applications in energy conversion and storage.
properties
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-4-nitro-N-(2-oxo-2-thiophen-2-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c21-13(14-2-1-9-27-14)10-18(19-15(22)7-8-16(19)23)17(24)11-3-5-12(6-4-11)20(25)26/h1-6,9H,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAOAJDKJGYJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N(CC(=O)C2=CC=CS2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dioxopyrrolidin-1-yl)-4-nitro-N-[2-oxo-2-(thiophen-2-yl)ethyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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